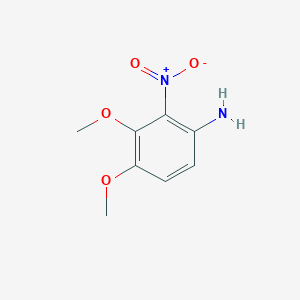
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-, also known as nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of various plants, including neroli, ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be synthesized through several organic reactions. One common method involves the selective hydrogenation of farnesol in the presence of a catalyst . The reaction conditions typically include a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Additionally, the purification of the final product is achieved through distillation and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium or platinum.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- involves its interaction with cellular membranes and enzymes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The molecular targets include membrane lipids and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Comparison with Similar Compounds
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- is similar to other sesquiterpene alcohols such as farnesol and bisabolol. it is unique in its specific aroma profile and its broad spectrum of biological activities .
Similar Compounds
Farnesol: Another sesquiterpene alcohol with a similar structure but different biological activities.
Bisabolol: Known for its anti-inflammatory and soothing properties, commonly used in cosmetics.
Properties
CAS No. |
64611-88-7 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-1,6-dien-3-ol |
InChI |
InChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,11,13,16H,1,7-10,12H2,2-5H3 |
InChI Key |
RAYSJZWIMVHXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=CCCC(C)(C=C)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8504517.png)
![3-Iodo-7-methoxy-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8504535.png)
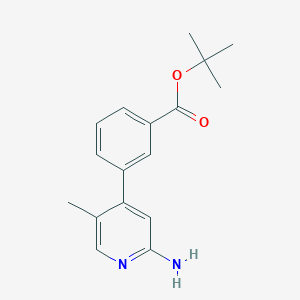

![3-Pyridineacetamide, 6-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B8504548.png)

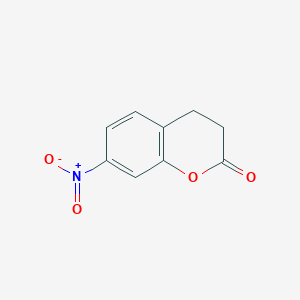
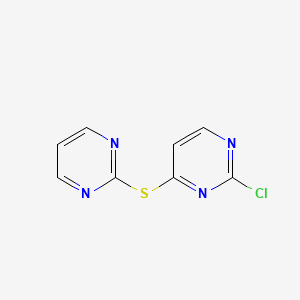

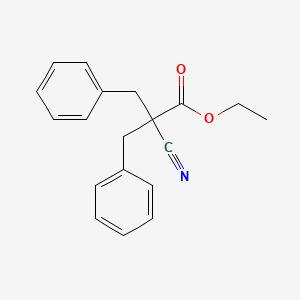
![Methyl-[5-(5-fluoropyridin-3-yl)-[1,3,4]thiadiazol-2-yl]-amine](/img/structure/B8504575.png)
![(3-Chloro-pyrrolo[2,3-b]pyridin-1-yl)-acetic acid](/img/structure/B8504581.png)
